(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Allyl and Methyl Groups: The allyl and methyl groups are introduced through alkylation reactions. These reactions are usually carried out using alkyl halides in the presence of a base.
Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Furan-2-carboxamide Moiety: The final step involves the coupling of the furan-2-carboxamide moiety to the benzo[d]thiazole core. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or alcohols.
Reduction: Reduction reactions can target the ylidene group, converting it to an alkane.
Substitution: The benzo[d]thiazole core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, particularly in the development of semiconductors for plastic electronics.
Biological Studies: It is used as a probe in biological studies to understand the interaction of benzo[d]thiazole derivatives with biological macromolecules.
Industrial Applications: The compound is investigated for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes and proteins involved in cancer cell growth. The compound binds to the active site of these targets, blocking their activity and leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide
- Benzo[d]thiazole derivatives with different substituents
Uniqueness
(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with biological targets and improves its solubility and stability compared to other benzo[d]thiazole derivatives.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-4-7-19-13-10-11(2)9-12(3)15(13)22-17(19)18-16(20)14-6-5-8-21-14/h4-6,8-10H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYGFGCKZPLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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